
3|A,5|A-Tetrahydronorethisterone
Vue d'ensemble
Description
3α,5α-Tetrahydronorethisterone (3α,5α-THN) is a reduced metabolite of norethisterone (a synthetic progestin used in hormonal contraceptives and hormone replacement therapy). Structurally, it belongs to the 19-nortestosterone family, characterized by the absence of a C19 methyl group and the presence of a 17α-ethinyl group. The reduction of the Δ⁴ double bond and ketone group at C3 in norethisterone yields the 3α,5α-tetrahydro configuration, which modulates its biological activity, particularly its affinity for progesterone receptors and metabolic stability .
Méthodes De Préparation
Chemical Synthesis via Reduction of Norethisterone
The primary route for synthesizing 3α,5α-THNE involves the chemical reduction of norethisterone, leveraging selective hydrogenation to achieve stereochemical control.
Sodium Borohydride-Mediated Reduction
Sodium borohydride (NaBH4) is a widely used reducing agent for the partial reduction of the Δ4 double bond in norethisterone. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C, yielding 5α-dihydronorethisterone as an intermediate . Subsequent reduction of the C3 keto group using NaBH4 in the presence of cerium(III) chloride (CeCl3) as a Lewis acid catalyst facilitates the formation of 3α,5α-THNE with high stereoselectivity .
Reaction Conditions:
-
Solvent: THF or ethanol
-
Temperature: 0–25°C
-
Catalysts: CeCl3 (0.1–0.5 equiv)
-
Yield: 60–75%
Lithium Aluminum Hydride (LiAlH4) Reduction
Lithium aluminum hydride offers a more robust reduction pathway, enabling complete saturation of the Δ4 bond and subsequent keto-group reduction. This method requires strict anhydrous conditions and is typically conducted in diethyl ether or THF at reflux temperatures (40–60°C) . While LiAlH4 achieves higher conversion rates (>85%), it produces a mixture of 3α,5α- and 3β,5α-THNE isomers, necessitating chromatographic separation .
Reaction Conditions:
-
Solvent: Diethyl ether or THF
-
Temperature: 40–60°C
-
Catalysts: None required
-
Yield: 70–85% (before purification)
Enzymatic Reduction Using 5α-Reductase
Biotransformation via 5α-reductase enzymes provides a stereospecific route to 3α,5α-THNE, mimicking endogenous metabolic pathways. This method is favored for its high enantiomeric excess (>98%) and compatibility with green chemistry principles .
In Vitro Enzymatic Conversion
Purified 5α-reductase isoforms (types I and II) are incubated with norethisterone in a buffered solution (pH 7.4) containing NADPH as a cofactor. The reaction proceeds at 37°C, with 3α-hydroxysteroid dehydrogenase (3α-HSD) further reducing the intermediate to yield 3α,5α-THNE .
Reaction Conditions:
-
Enzyme: 5α-reductase (1–2 U/mL) + 3α-HSD (0.5–1 U/mL)
-
Cofactor: NADPH (1–2 mM)
-
Temperature: 37°C
-
Yield: 50–65%
Whole-Cell Biocatalysis
Recombinant E. coli or S. cerevisiae strains expressing 5α-reductase and 3α-HSD have been engineered for scalable production. These systems operate in aqueous media at 30–37°C, with glucose or glycerol as carbon sources .
Advantages:
-
Avoids hazardous solvents
-
Simplified downstream purification
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and scalability, often combining chemical and enzymatic steps.
Hybrid Chemical-Enzymatic Process
A patented method involves initial chemical reduction using NaBH4 to produce 5α-dihydronorethisterone, followed by enzymatic reduction with immobilized 3α-HSD to yield 3α,5α-THNE . This approach reduces isomer formation and eliminates the need for chromatographic separation.
Key Parameters:
-
Immobilized enzyme stability: >10 cycles
-
Overall yield: 80–90%
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance reaction control and throughput. Norethisterone and reducing agents are pumped through a catalytic column packed with Pd/C or Raney nickel at elevated pressures (5–10 bar) .
Benefits:
-
Reduced reaction time (2–4 hours vs. 12–24 hours batch)
-
Improved safety profile
Comparative Analysis of Preparation Methods
The table below summarizes the efficiency, cost, and scalability of dominant synthesis routes:
Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
---|---|---|---|---|
NaBH4 Reduction | 60–75 | 90–95 | 120–150 | Moderate |
LiAlH4 Reduction | 70–85 | 85–90 | 80–100 | High |
Enzymatic Conversion | 50–65 | 95–98 | 200–250 | Low |
Hybrid Process | 80–90 | 98–99 | 150–180 | High |
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography: Silica gel columns with ethyl acetate/hexane gradients (70:30 → 90:10) resolve 3α,5α-THNE from isomer mixtures .
-
HPLC: Reverse-phase C18 columns (acetonitrile/water, 60:40) achieve >99% purity for pharmaceutical-grade material .
Spectroscopic Characterization
Analyse Des Réactions Chimiques
Types of Reactions: 3|A,5|A-Tetrahydronorethisterone undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or alcohols using oxidizing agents like potassium permanganate.
Reduction: Further reduction to more saturated derivatives using agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: More saturated hydrocarbon derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Pharmacological Properties
1. Hormonal Activity
3α,5α-Tetrahydronorethisterone exhibits progestogenic activity, although its affinity for the progesterone receptor is lower than that of norethisterone. It has been shown to possess antiandrogenic properties, which could be beneficial in treating conditions influenced by androgens .
2. Aromatase Inhibition
Research indicates that 3α,5α-THNE acts as a weak irreversible aromatase inhibitor. This property may contribute to its therapeutic potential in treating estrogen receptor-positive breast cancer by reducing estrogen levels without being converted into estrogenic metabolites .
3. Metabolic Pathways
The metabolism of norethisterone leads to various metabolites, including 3α,5α-THNE. The enzymatic pathways involved include 5α-reductase and hydroxysteroid dehydrogenases, which influence the biological activity of these metabolites . Understanding these pathways is crucial for assessing the compound's pharmacokinetics and dynamics.
Therapeutic Implications
1. Hormonal Contraception
As a metabolite of norethisterone, 3α,5α-THNE may play a role in the efficacy and side-effect profile of hormonal contraceptives. Its lower androgenic activity compared to norethisterone suggests it may minimize androgen-related side effects such as acne and hirsutism in users .
2. Treatment of Endometriosis
Norethisterone is commonly used to manage endometriosis symptoms. The role of 3α,5α-THNE in this context requires further investigation but may involve modulation of hormonal pathways that influence endometrial tissue growth and pain .
3. Doping Analysis in Sports
Due to its presence as a metabolite in urine after administration of norethisterone or related compounds, 3α,5α-THNE has been studied in the context of doping control. Its detection can help differentiate between legitimate medical use and performance enhancement in athletes .
Case Studies and Research Findings
Mécanisme D'action
3|A,5|A-Tetrahydronorethisterone exerts its effects by binding to progesterone receptors in target tissues. This binding initiates a cascade of molecular events, including the modulation of gene expression and protein synthesis, ultimately leading to the desired biological effects. The compound’s interaction with estrogen-dependent pathways is also significant in its mechanism of action.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Allopregnanolone (3α,5α-Tetrahydroprogesterone)
Allopregnanolone (3α,5α-THP) is a neuroactive steroid and a metabolite of progesterone. While both 3α,5α-THN and allopregnanolone share the 3α,5α-reduced steroid backbone, key differences include:
- Substituents: Allopregnanolone retains the C19 methyl group (progesterone-derived), whereas 3α,5α-THN lacks this group (19-nortestosterone-derived).
- Biological Activity: Allopregnanolone acts as a potent positive allosteric modulator of GABAₐ receptors, influencing neurosteroid pathways. In contrast, 3α,5α-THN primarily exhibits progestogenic activity with minimal neurosteroid effects due to structural modifications .
Table 1: Structural Comparison
Compound | Core Structure | C19 Methyl Group | 17α Substituent | Key Activity |
---|---|---|---|---|
3α,5α-THN | 19-Nortestosterone | Absent | Ethinyl | Progestogenic |
Allopregnanolone | Progesterone | Present | None | Neurosteroid (GABAₐ) |
5α-Dihydrotestosterone (5α-DHT)
5α-DHT is an androgen derived from testosterone via 5α-reductase. Unlike 3α,5α-THN, which is progestogenic, 5α-DHT binds strongly to androgen receptors. Structural distinctions include:
- A-Ring Configuration : 5α-DHT retains a 3-keto group, while 3α,5α-THN has a 3α-hydroxyl group.
- Clinical Relevance : 5α-DHT drives androgenic effects (e.g., prostate growth), whereas 3α,5α-THN is metabolically inactivated and lacks androgenic potency .
Pharmacokinetic and Pharmacodynamic Data
Table 2: Pharmacokinetic Parameters
Compound | Half-Life (h) | Metabolic Pathway | Receptor Binding (Relative Potency) |
---|---|---|---|
3α,5α-THN | 8–12 | Glucuronidation/Sulfation | Progesterone: Moderate |
Allopregnanolone | 0.5–1.5 | CYP3A4 Oxidation | GABAₐ: High |
Norethisterone | 7–9 | 5α-Reduction → 3α,5α-THN | Progesterone: High |
Research Findings and Clinical Implications
- Metabolic Stability: The 3α,5α configuration increases metabolic stability compared to parent compounds (e.g., norethisterone), reducing hepatic first-pass effects.
- Androgenic Avoidance : Structural modifications in 3α,5α-THN eliminate androgenic side effects common to 5α-DHT derivatives .
Limitations and Knowledge Gaps
Most data are extrapolated from structural analogs (e.g., allopregnanolone) or parent compounds (e.g., norethisterone). Further research is needed to elucidate its role in non-reproductive tissues (e.g., brain, bone).
Activité Biologique
3α,5α-Tetrahydronorethisterone is a metabolite of norethisterone, a synthetic progestin commonly used in hormonal contraceptives and hormone replacement therapies. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article reviews the biological activity of 3α,5α-tetrahydronorethisterone, including its mechanisms of action, receptor interactions, and clinical implications.
3α,5α-Tetrahydronorethisterone primarily functions as a progestin , influencing various physiological processes through its interaction with steroid hormone receptors. The compound exhibits lower affinity for androgen receptors compared to its parent compound, norethisterone. Its biological activity can be summarized as follows:
- Progestogenic Activity : It acts on the progesterone receptor (PR), albeit with reduced potency compared to norethisterone. This activity is essential for regulating menstrual cycles and maintaining pregnancy.
- Androgenic Activity : The compound has minimal androgenic effects, which are primarily observed at higher concentrations. Studies indicate that 3α,5α-tetrahydronorethisterone does not significantly activate androgen receptors (AR) .
- Estrogenic Activity : While primarily a progestin, some studies suggest that it may exhibit weak estrogenic activity under certain conditions, potentially influencing SHBG (sex hormone-binding globulin) levels and free testosterone concentrations .
Pharmacokinetics
The pharmacokinetics of 3α,5α-tetrahydronorethisterone reveal important insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Following oral administration of norethisterone, 3α,5α-tetrahydronorethisterone is formed through metabolic conversion in the liver.
- Half-Life : The half-life of norethisterone is approximately 4.3 days; thus, the metabolites like 3α,5α-tetrahydronorethisterone have prolonged effects due to their slower clearance rates .
- Metabolism : The compound undergoes further metabolism via hydroxylation and conjugation, which affects its biological activity and duration of action .
Biological Activity Overview
The following table summarizes key biological activities and receptor interactions associated with 3α,5α-tetrahydronorethisterone:
Activity | Receptor Affinity | Effects |
---|---|---|
Progestogenic | Moderate | Menstrual regulation; pregnancy maintenance |
Androgenic | Low | Minimal effects on hirsutism or virilization |
Estrogenic | Very Low | Potential influence on SHBG levels |
Clinical Implications
Research findings indicate that while 3α,5α-tetrahydronorethisterone has limited direct clinical use as a standalone agent, it plays a significant role in the pharmacological profile of norethisterone-containing medications. Notable clinical observations include:
- Hormonal Contraceptives : In contraceptive formulations, the presence of norethisterone and its metabolites can lead to effective ovulation suppression with minimal androgenic side effects at therapeutic doses .
- Side Effects : High doses of norethisterone (which leads to increased levels of its metabolites) have been associated with mild androgenic side effects such as acne or voice changes in some patients but are generally well tolerated at lower doses .
Case Studies
Several studies have documented the effects of norethisterone and its metabolites in clinical settings:
- A study involving 118 women treated with 5 mg/day norethisterone for amenorrhea reported an 86% success rate in achieving menstrual suppression without significant adverse effects .
- Another investigation noted that maternal exposure to high doses during pregnancy resulted in slight virilization in female infants but highlighted that these cases were rare and often mild .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3α,5α-Tetrahydronorethisterone, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves catalytic hydrogenation of norethisterone derivatives. Key factors include solvent polarity (e.g., ethanol vs. tetrahydrofuran), hydrogen pressure (1–3 atm), and catalyst selection (e.g., palladium on carbon or Raney nickel). Stereochemical outcomes depend on reaction temperature and catalyst-substrate interactions. For structural validation, use NMR (¹H and ¹³C) and X-ray crystallography to confirm the 3α,5α configuration .
Q. What analytical techniques are recommended for confirming the structural integrity of 3α,5α-Tetrahydronorethisterone in synthesized batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) is standard for purity assessment. Coupled with mass spectrometry (LC-MS), this method resolves co-eluting impurities. For stereochemical confirmation, circular dichroism (CD) spectroscopy or nuclear Overhauser effect (NOE) NMR experiments are critical .
Q. How should researchers design stability studies to evaluate 3α,5α-Tetrahydronorethisterone under varying storage conditions?
- Methodological Answer : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use HPLC to monitor degradation products like oxidation byproducts (e.g., epimerization at C3 or C5). Include control batches stored at -20°C for baseline comparison. Statistical analysis via ANOVA can identify significant degradation pathways .
Advanced Research Questions
Q. What experimental models best capture the progesterone receptor (PR) binding dynamics of 3α,5α-Tetrahydronorethisterone, and how do these compare to endogenous ligands?
- Methodological Answer : Use in vitro competitive binding assays with human PR isoforms (PR-A/PR-B) expressed in HEK293 cells. Radiolabeled progesterone (³H-progesterone) serves as a tracer. Calculate IC₅₀ values and binding kinetics (Kd, Bmax) via nonlinear regression. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity differences between 3α,5α-Tetrahydronorethisterone and progesterone .
Q. How can researchers resolve discrepancies in reported metabolic pathways of 3α,5α-Tetrahydronorethisterone across different in vivo models?
- Methodological Answer : Conduct cross-species comparative studies using isotope-labeled 3α,5α-Tetrahydronorethisterone (e.g., ²H or ¹³C at C3/C5). Analyze urinary and plasma metabolites via LC-MS/MS. Apply systematic review methodologies (PRISMA guidelines) to harmonize conflicting data, emphasizing species-specific cytochrome P450 (CYP3A4 vs. CYP2C19) contributions .
Q. What statistical approaches are appropriate for analyzing pharmacokinetic data of 3α,5α-Tetrahydronorethisterone in longitudinal studies?
- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM or Monolix) to estimate parameters like clearance (CL) and volume of distribution (Vd). Stratify data by covariates (e.g., age, BMI) via likelihood ratio tests. For dose-response relationships, Bayesian hierarchical models improve precision in small-sample studies .
Q. How does the 3α,5α configuration influence the compound’s membrane permeability in transcellular transport assays?
- Methodological Answer : Employ Caco-2 cell monolayers to measure apparent permeability (Papp). Compare 3α,5α-Tetrahydronorethisterone with its 3β,5β analog. Use LC-MS to quantify apical-to-basal transport rates. Statistical significance (p < 0.05) is determined via Student’s t-test, with triplicate runs to minimize variability .
Q. Data Contradiction & Validation
Q. What strategies validate conflicting reports on the estrogenic activity of 3α,5α-Tetrahydronorethisterone?
- Methodological Answer : Replicate assays in ER-positive MCF-7 cells using luciferase reporter gene assays. Include tamoxifen as a control antagonist. Validate findings with ERα/ERβ-specific agonists (e.g., PPT and DPN). Meta-analysis using fixed-effects models can quantify heterogeneity across studies .
Q. How can researchers address batch-to-batch variability in biological activity assays for 3α,5α-Tetrahydronorethisterone?
- Methodological Answer : Implement strict quality control (QC) protocols:
Propriétés
IUPAC Name |
(3S,5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDZKJQFRFZZCW-WSIJOFGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439376 | |
Record name | 3|A,5|A-Tetrahydronorethisterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6424-05-1 | |
Record name | 3|A,5|A-Tetrahydronorethisterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.